

validation of 3,4-Didehydroglabridin's therapeutic potential in disease models

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Compound of Interest

Compound Name: 3,4-Didehydroglabridin

Cat. No.: B12402836

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Glabridin: A Comparative Guide to its Therapeutic Potential in Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Glabridin, a prominent isoflavan found in licorice root (*Glycyrrhiza glabra*), across various disease models. Drawing from experimental data, this document outlines Glabridin's efficacy in comparison to other agents and details the methodologies behind these findings.

Comparative Efficacy of Glabridin

Glabridin has demonstrated significant therapeutic potential in preclinical models of inflammation, cancer, and neurodegenerative diseases. The following tables summarize its performance in key studies, offering a quantitative comparison with other relevant compounds.

Table 1: Anti-Inflammatory and Neuroprotective Efficacy

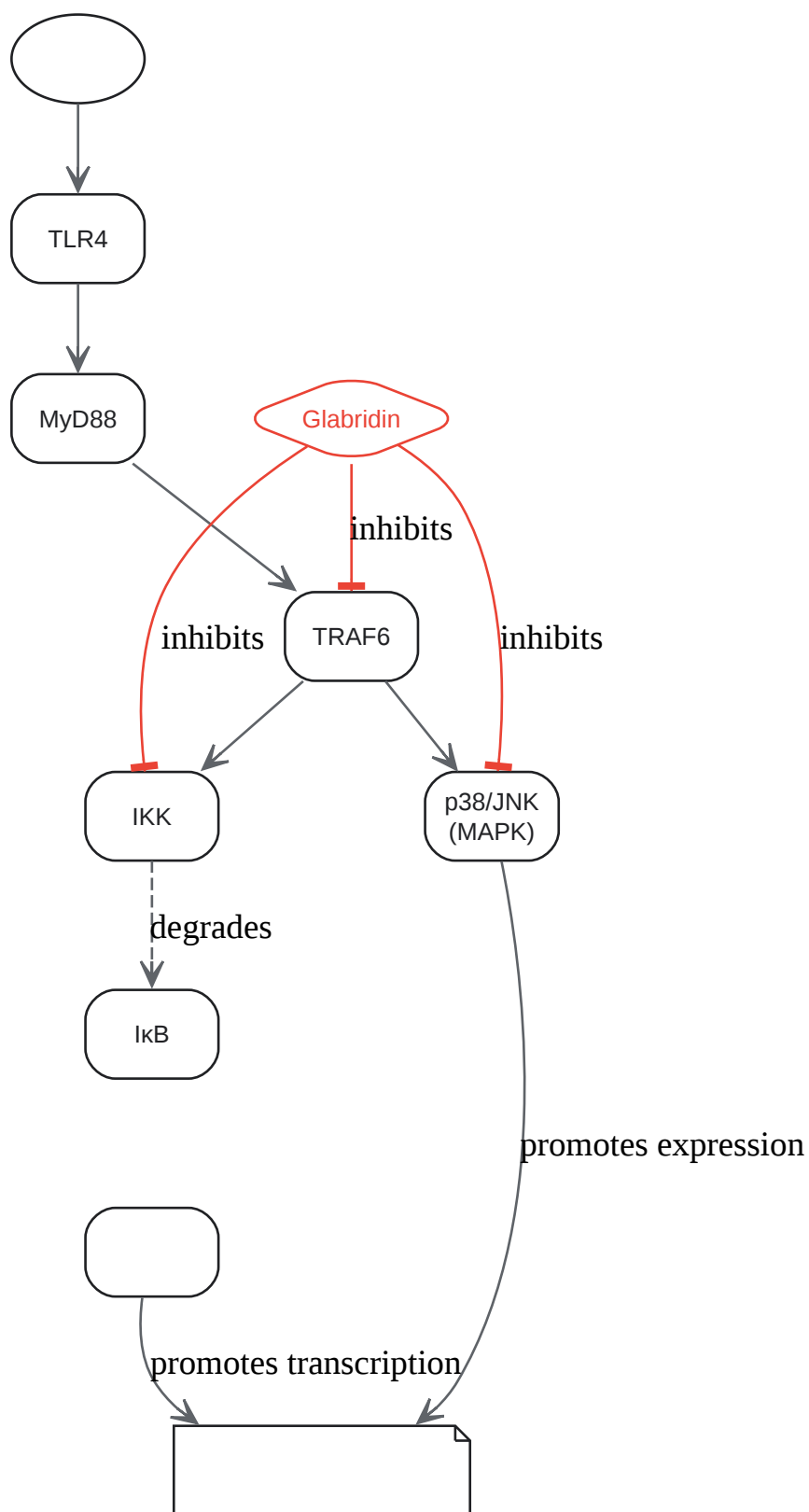
Disease Model	Compound	Dosage/Concentration	Key Efficacy Metric	Result	Comparison to Alternative
LPS-induced Neuroinflammation in mice	Glabridin	50 and 100 mg/kg (intragastric)	Improved memory in Morris water maze, ↓ NF-κB, ↑ SOD	Significant improvement in cognitive function and reduction in inflammatory markers.[1][2]	TTP488 (5 mg/kg) showed comparable improvements.[2]
Carrageenan-induced Paw Edema in rats	Glabridin	20 and 40 mg/kg	↓ Paw thickness	Significant reduction in paw edema at 4 hours.	Diclofenac (2 mg/kg) showed notable anti-inflammatory activity at all time points.
Ischemic Stroke (MCAO model) in rats	Glabridin	25 mg/kg (intraperitoneal)	↓ Infarct volume, ↓ MDA, ↑ SOD, ↑ GSH	Significantly reduced neurological damage and oxidative stress.	Not directly compared to a therapeutic agent in the cited study.

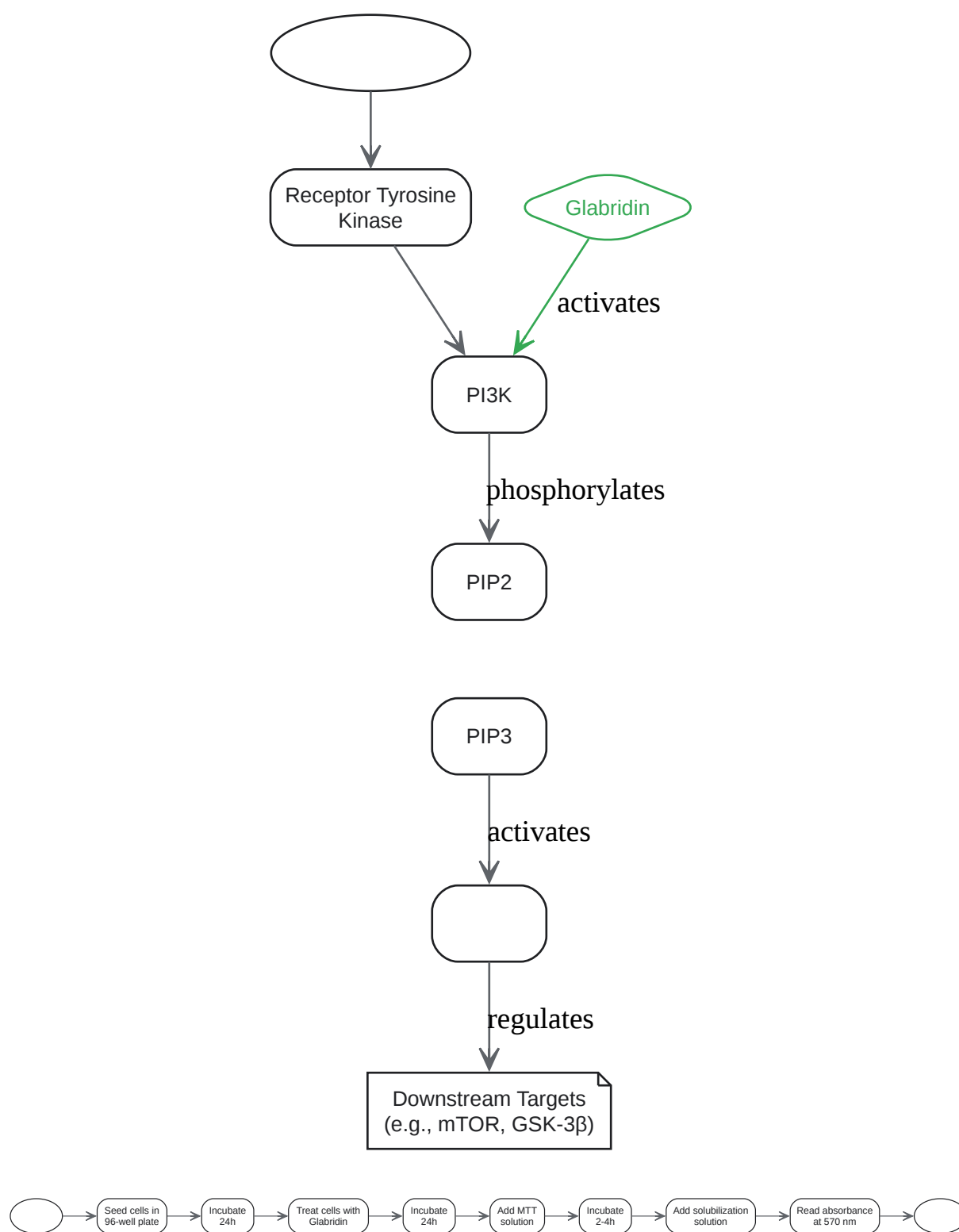
Table 2: Anticancer Efficacy (In Vitro)

Cell Line	Compound	IC50 Concentration	Effect on Apoptosis	Comparison to Alternative
H1299 (Lung Carcinoma)	Glabridin	38 μ M	Induces apoptosis via intrinsic mitochondrial pathway.	Potentiates the cytotoxic effect of Doxorubicin and increases its intracellular accumulation.
SKNMC (Neuroblastoma)	Glabridin	12 μ M	Induces apoptosis via intrinsic mitochondrial pathway.	-
A2780 (Ovarian Carcinoma)	Glabridin	10 μ M	Induces apoptosis, likely via extrinsic pathway.	-
MDA-MB-231 (Triple-Negative Breast Cancer)	Glabridin	62.48 \pm 2.62 μ M	Inhibits proliferation and migration.	-
MDA-MB-468 (Triple-Negative Breast Cancer)	Glabridin	64.77 \pm 1.86 μ M	Inhibits proliferation and migration.	-

Signaling Pathways and Mechanisms of Action

Glabridin exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.





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References

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